2-(2-Phenylmethoxyphenoxy)ethanol

Vue d'ensemble

Description

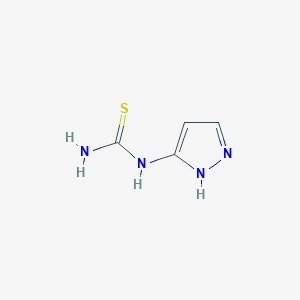

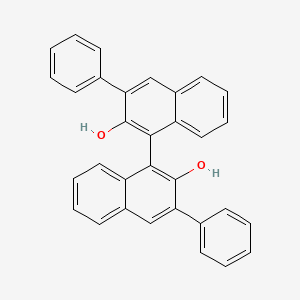

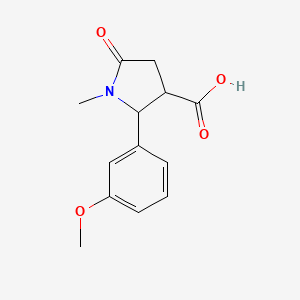

“2-(2-Phenylmethoxyphenoxy)ethanol” is an organic compound . It is also known as phenoxybenzyl alcohol. The molecular formula is C15H16O3 and the molecular weight is 244.28 g/mol.

Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl group attached to an ethoxy group, which is further attached to another phenyl group .

Applications De Recherche Scientifique

Antioxidant and Anti-inflammatory Applications

Research on phenolic compounds similar to 2-(2-Phenylmethoxyphenoxy)ethanol, such as tyrosol and hydroxytyrosol, indicates their potential in dental applications due to their high antioxidant, anti-inflammatory, antiviral, and anti-tumor properties. These compounds, found in olives, olive oil, and wine, are the subject of studies for their medical applications, suggesting a promising avenue for the use of this compound in similar contexts. Although studies specifically targeting the dental applications of tyrosol and hydroxytyrosol are limited, their known properties highlight the broader potential of phenolic compounds in medical fields, including possibly this compound (Ramos et al., 2020).

Bioethanol Production

The reforming of bio-ethanol, which can be produced from biomass fermentation, presents a method for hydrogen production from renewable resources. This process is crucial for sustainable energy development, with catalysts like Rh and Ni playing a significant role in optimizing hydrogen production through ethanol reforming. This research indirectly underscores the potential of compounds like this compound in renewable energy sectors, particularly if they can be utilized or produced in the context of bio-ethanol production and its subsequent reforming for hydrogen generation (Ni, Leung, & Leung, 2007).

Ethanol Metabolism and Toxicity Studies

The exploration of ethanol's metabolism and its toxicological implications highlights the complexity of ethanol's interaction with biological systems. The understanding of ethanol's metabolic pathways, including its oxidative and non-oxidative metabolites, is essential for grasping the broader physiological and toxicological effects of alcohol consumption. This research context could be relevant for studying this compound's metabolic profile and its potential toxicological impacts, given the compound's structural similarities to ethanol and other phenolic compounds involved in metabolic studies (Dinis-Oliveira, 2016).

Mécanisme D'action

Target of Action

It is known that similar compounds like ethanol and phenoxyethanol interact with various receptors such as gaba, glutamate, dopamine, serotonin, and opioid peptides-mediated neural activities .

Mode of Action

It is known to have antimicrobial properties . It is also an excellent solvent applicable to various organic substances due to its odorless and low volatile nature .

Biochemical Pathways

For instance, ethanol is metabolized by alcohol dehydrogenase (ADH) and the cytochrome P450 (CYP) 2E1 drug-metabolizing enzyme . Phenoxyethanol has been shown to induce hepatotoxicity, renal toxicity, and hemolysis at dosages ≥ 400 mg/kg/day in subchronic and chronic studies in multiple species .

Result of Action

It is known to have antimicrobial properties , suggesting that it may inhibit the growth of microorganisms.

Propriétés

IUPAC Name |

2-(2-phenylmethoxyphenoxy)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c16-10-11-17-14-8-4-5-9-15(14)18-12-13-6-2-1-3-7-13/h1-9,16H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOIBPLFCOLEOCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl N-[3-(4-chloroanilino)-2-cyanoacryloyl]carbamate](/img/structure/B3153416.png)

![Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3153448.png)